3-Aminobutanal
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Overview
Description
3-Aminobutanal is an organic compound with the molecular formula C4H9NO It is a derivative of butanal, where an amino group replaces one of the hydrogen atoms on the carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Aminobutanal can be synthesized through several methods. One common approach involves the reduction of 3-aminobutyric acid. This process typically involves the use of reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) under controlled conditions .
Industrial Production Methods: On an industrial scale, this compound can be produced through the catalytic hydrogenation of 3-aminobutyric acid. This method is preferred due to its efficiency and scalability. The reaction is carried out in the presence of a catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature .
Chemical Reactions Analysis
Types of Reactions: 3-Aminobutanal undergoes various chemical reactions, including:
Reduction: The compound can be reduced to 3-aminobutanol using reducing agents such as LAH or NaBH4.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LAH, NaBH4, and catalytic hydrogenation.
Substitution: Various nucleophiles and electrophiles depending on the desired product.
Major Products Formed:
Oxidation: 3-Aminobutyric acid.
Reduction: 3-Aminobutanol.
Substitution: Various substituted butanal derivatives.
Scientific Research Applications
3-Aminobutanal has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Aminobutanal involves its interaction with various molecular targets and pathways. It can act as a nucleophile due to the presence of the amino group, allowing it to participate in various biochemical reactions. The compound can also form Schiff bases with aldehydes and ketones, which are important intermediates in many biological processes .
Comparison with Similar Compounds
3-Aminobutyric acid: Similar in structure but with a carboxylic acid group instead of an aldehyde group.
3-Aminobutanol: Similar but with a hydroxyl group instead of an aldehyde group.
4-Aminobutanal: Similar but with the amino group on the fourth carbon instead of the third.
Uniqueness: 3-Aminobutanal is unique due to its aldehyde functional group, which imparts distinct reactivity compared to its analogs. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Properties
IUPAC Name |
3-aminobutanal |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO/c1-4(5)2-3-6/h3-4H,2,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYZVYAPATCJLAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
87.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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